molecular formula C22H25ClN2O5S B11680347 8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B11680347
M. Wt: 465.0 g/mol
InChI Key: KLMBBVAVZZZREW-UHFFFAOYSA-N
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Description

8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the thiazole ring and the spirocyclic dioxaspiro structure, makes it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione typically involves a multi-step process. One common approach is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. This method uses unactivated substrates to generate chiral spiro[4.4]nonane-1,6-diones with high yield and enantiomeric excess . The reaction conditions often require specific catalysts and controlled environments to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The presence of the thiazole ring and other functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs, especially those targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of 8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione involves its interaction with specific molecular targets. The thiazole ring and other functional groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-(Butoxymethyl)-3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-2,7-dioxaspiro[44]nonane-1,6-dione apart is its combination of a spirocyclic structure with a thiazole ring and a chlorophenyl group

Properties

Molecular Formula

C22H25ClN2O5S

Molecular Weight

465.0 g/mol

IUPAC Name

8-(butoxymethyl)-3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C22H25ClN2O5S/c1-3-4-9-28-11-14-10-22(18(26)29-14)13-21(2,30-19(22)27)17-12-31-20(25-17)24-16-8-6-5-7-15(16)23/h5-8,12,14H,3-4,9-11,13H2,1-2H3,(H,24,25)

InChI Key

KLMBBVAVZZZREW-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CC2(CC(OC2=O)(C)C3=CSC(=N3)NC4=CC=CC=C4Cl)C(=O)O1

Origin of Product

United States

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